2,3,5,6-テトラクロロフェノール

概要

説明

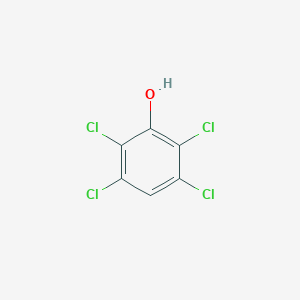

2,3,5,6-Tetrachlorophenol is a chlorinated derivative of phenol with the molecular formula C6H2Cl4O . It is a synthetic compound that appears as a brown solid with a phenolic odor . This compound is widely used in industrial applications, including the synthesis of pesticides, dyes, drugs, and plastics .

作用機序

Target of Action

2,3,5,6-Tetrachlorophenol is a chlorinated derivative of phenol It has been suggested that it may interact with non-selective cation channels involved in the detection of pain and possibly also in cold perception .

Mode of Action

It has been proposed that hydroxyl radical-dependent formation of more tetrachlorinated quinoids, quinone-dioxetanes, and electronically excited carbonyl species might be responsible for the exceptionally strong chemiluminescence production by 2,3,5,6-Tetrachlorophenol .

Biochemical Pathways

It has been shown that semiquinone radicals and chlorinated quinoid intermediates are produced during the degradation of 2,3,5,6-tetrachlorophenol by fenton reagents . These intermediates and radicals may interact with various biochemical pathways, potentially leading to the observed effects of the compound.

Pharmacokinetics

It is known that chlorophenols, in general, can persist for decades in the environment due to their resistance to microbiological degradation , suggesting that 2,3,5,6-Tetrachlorophenol may have a long half-life in biological systems.

Result of Action

It is known that chlorophenols can be highly toxic to living beings due to their carcinogenic, mutagenic, and cytotoxic properties .

Action Environment

The action, efficacy, and stability of 2,3,5,6-Tetrachlorophenol can be influenced by various environmental factors. For instance, it has been found that 2,3,5,6-Tetrachlorophenol can generate strong intrinsic chemiluminescence during environmentally-friendly advanced oxidation processes . This suggests that the compound’s activity may be influenced by the presence of oxidizing agents in the environment. Furthermore, chlorophenols are known to persist in the environment due to their resistance to microbiological degradation , which could influence the compound’s long-term effects and stability.

科学的研究の応用

2,3,5,6-Tetrachlorophenol has a wide range of applications in scientific research:

Medicine: It serves as an intermediate in the production of specific drugs.

Industry: It is used in the production of polymers and plastics.

Additionally, it is used as an analytical reference standard for the quantification of the analyte in environmental samples using gas chromatography coupled to mass spectrometry .

生化学分析

Biochemical Properties

2,3,5,6-Tetrachlorophenol has been found to interact with various enzymes and proteins. It acts at the sites of adenosine triphosphate production and decreases or blocks it without blocking the electron transport chain . This suggests that 2,3,5,6-Tetrachlorophenol may have a significant role in biochemical reactions, particularly those involving energy production.

Cellular Effects

The effects of 2,3,5,6-Tetrachlorophenol on cells are profound. It has been found to generate a particularly reactive intermediate; tetrachlorobenzoquinone (TCBQ) is a potent alkylating agent that reacts with cellular thiols at a diffusion-controlled rate . This suggests that 2,3,5,6-Tetrachlorophenol can influence cell function, potentially impacting cell signaling pathways, gene expression, and cellular metabolism.

Molecular Mechanism

The molecular mechanism of action of 2,3,5,6-Tetrachlorophenol involves the production of chlorinated quinoid intermediates and semiquinone radicals during its degradation . The type and yield of these intermediates are well correlated with chemiluminescence generation, suggesting that hydroxyl radical-dependent formation of more tetrachlorinated quinoids, quinone-dioxetanes, and electronically excited carbonyl species might be responsible for the exceptionally strong chemiluminescence production by 2,3,5,6-Tetrachlorophenol .

Temporal Effects in Laboratory Settings

It is known that it generates the strongest intrinsic chemiluminescence among all nineteen chlorophenolic persistent organic pollutants during environmentally-friendly advanced oxidation processes .

Dosage Effects in Animal Models

It is known that exposure to this compound may cause profuse sweating, intense thirst, abdominal pain, nausea, vomiting, diarrhea, cyanosis from methemoglobinemia, hyperactivity, stupor, blood pressure fall, hyperpnea, hemolysis, convulsions, collapse, coma, and pulmonary edema followed by pneumonia .

Metabolic Pathways

2,3,5,6-Tetrachlorophenol is rapidly absorbed and excreted following occupational exposure. Sulfation and glucuronidation are the main metabolic pathways of 2,3,5,6-Tetrachlorophenol .

Transport and Distribution

It is known that it is a chlorinated derivative of phenol and is a biodegradation product of polychlorinated benzene and polychlorinated biphenols .

Subcellular Localization

It is known that it is a chlorinated derivative of phenol and is a biodegradation product of polychlorinated benzene and polychlorinated biphenols .

準備方法

2,3,5,6-Tetrachlorophenol is generally prepared by the chlorination of phenol . This process involves the substitution of hydrogen atoms in the phenol molecule with chlorine atoms. Another synthetic route involves the diazotization of p-chloroaniline followed by dechlorination of 1,2,4,5-tetrachlorobenzene to yield 2,4,5-trichlorophenol, which can then be further chlorinated to produce 2,3,5,6-tetrachlorophenol .

化学反応の分析

2,3,5,6-Tetrachlorophenol undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form chlorinated quinoid intermediates and semiquinone radicals.

Reduction: It can be reduced to form less chlorinated phenols.

Substitution: It can undergo nucleophilic substitution reactions where the chlorine atoms are replaced by other nucleophiles.

Common reagents and conditions used in these reactions include Fenton reagents for oxidation and strong bases for nucleophilic substitution . Major products formed from these reactions include chlorinated quinoids, quinone-dioxetanes, and electronically excited carbonyl species .

類似化合物との比較

2,3,5,6-Tetrachlorophenol is similar to other chlorinated phenols such as:

Compared to these compounds, 2,3,5,6-tetrachlorophenol is unique in its ability to generate the strongest intrinsic chemiluminescence among all chlorophenolic persistent organic pollutants during environmentally-friendly advanced oxidation processes . This property makes it particularly useful in studies related to chemiluminescence and environmental remediation.

生物活性

2,3,5,6-Tetrachlorophenol (TCP) is a chlorinated aromatic compound with significant environmental and biological implications. It is primarily known as a degradation product of polychlorinated biphenyls (PCBs) and other chlorinated compounds. This article reviews the biological activity of TCP, including its toxicity, biodegradation potential, and effects on various organisms.

- Chemical Formula : C₆HCl₄O

- CAS Number : 935-95-5

- Molecular Weight : 227.86 g/mol

Biological Activity Overview

TCP exhibits various biological activities that can impact both microbial communities and higher organisms. Its toxicity profile and environmental persistence make it a subject of extensive research.

Toxicity

TCP is classified as toxic to aquatic life and may pose risks to human health. Studies indicate that TCP can disrupt endocrine functions and exhibit cytotoxic effects in mammalian cells. The following table summarizes some key toxicity data:

| Organism | Effect | Reference |

|---|---|---|

| Daphnia magna | LC50 (48h): 0.1 mg/L | |

| Pseudokirchneriella subcapitata | EC50 (72h): 0.05 mg/L | |

| Human HepG2 cells | IC50 (24h): 25 µM |

Biodegradation

TCP is subject to microbial degradation, particularly in anaerobic conditions. Certain anaerobic bacteria can metabolize TCP into less harmful compounds. Research shows that TCP can be transformed by specific microbial communities, which is crucial for bioremediation efforts.

Key Findings on Biodegradation:

- Anaerobic bacteria can convert TCP into dichlorophenols through reductive dechlorination.

- Studies have demonstrated that mixed microbial cultures can effectively degrade TCP under controlled laboratory conditions .

Case Studies

-

Environmental Impact Assessment in Merritt, BC

A study conducted in Merritt assessed the contamination levels of TCP in soil and water following flooding events. The results indicated detectable levels of TCP at concentrations of up to 0.020 mg/L in groundwater samples, raising concerns about potential ecological risks . -

Laboratory Studies on Microbial Degradation

A controlled laboratory study evaluated the degradation of TCP by anaerobic microbial communities. The study found that within 30 days, TCP concentrations decreased significantly due to microbial activity, demonstrating the potential for bioremediation strategies using indigenous microbial populations .

TCP's biological activity is primarily attributed to its ability to interfere with cellular processes:

特性

IUPAC Name |

2,3,5,6-tetrachlorophenol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H2Cl4O/c7-2-1-3(8)5(10)6(11)4(2)9/h1,11H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KEWNKZNZRIAIAK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=C(C(=C1Cl)Cl)O)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H2Cl4O | |

| Record name | 2,3,5,6-TETRACHLOROPHENOL | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/21075 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 2,3,5,6-TETRACHLOROPHENOL | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0573 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID2026101 | |

| Record name | 2,3,5,6-Tetrachlorophenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2026101 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

231.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Leaflets (from ligroin) or light beige powder. (NTP, 1992), Brown solid; [ICSC], BROWN CRYSTALS WITH CHARACTERISTIC ODOUR. | |

| Record name | 2,3,5,6-TETRACHLOROPHENOL | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/21075 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 2,3,5,6-Tetrachlorophenol | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/2951 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | 2,3,5,6-TETRACHLOROPHENOL | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0573 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Boiling Point |

327 °F at 23 mmHg (NTP, 1992), Sublimes | |

| Record name | 2,3,5,6-TETRACHLOROPHENOL | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/21075 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 2,3,5,6-TETRACHLOROPHENOL | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6766 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Solubility |

less than 1 mg/mL at 68 °F (NTP, 1992), Very soluble in benzene, slightly soluble in water, soluble in ligroin., Solubility in water: poor | |

| Record name | 2,3,5,6-TETRACHLOROPHENOL | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/21075 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 2,3,5,6-TETRACHLOROPHENOL | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6766 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | 2,3,5,6-TETRACHLOROPHENOL | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0573 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Density |

1.6 at 140 °F (NTP, 1992) - Denser than water; will sink, Relative density (water = 1): 1.6 (60 °C) | |

| Record name | 2,3,5,6-TETRACHLOROPHENOL | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/21075 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 2,3,5,6-TETRACHLOROPHENOL | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0573 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Vapor Density |

Relative vapor density (air = 1): 8.0 | |

| Record name | 2,3,5,6-TETRACHLOROPHENOL | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0573 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Vapor Pressure |

0.000339 [mmHg], Vapor pressure, Pa at 100 °C: 130 | |

| Record name | 2,3,5,6-Tetrachlorophenol | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/2951 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | 2,3,5,6-TETRACHLOROPHENOL | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0573 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Mechanism of Action |

CHLORINATED PHENOLS ... ARE VERY EFFECTIVE ( ... IN VITRO) AS UNCOUPLERS OF OXIDATIVE PHOSPHORYLATION. THEY THUS PREVENT INCORPORATION OF INORGANIC PHOSPHATE INTO ATP WITHOUT EFFECTING ELECTRON TRANSPORT. AS A RESULT OF THIS ACTION, WHICH IS BELIEVED TO OCCUR @ MITOCHONDRIAL /MEMBRANE/, CELLS CONTINUE TO RESPIRE BUT SOON ARE DEPLETED OF ATP NECESSARY FOR GROWTH. /CHLOROPHENOLS/, The chlorophenols ... act at the sites of adenosine triphosphate production and decrease or block it without blocking the electron transport chain. Thus the poisons uncouple phosphorylation from oxidation. Free energy from the electron transport chain then converts to more body heat. As body temp rises, heat-dissipating mechanisms are overcome and metabolism is speeded. More adenosine diphosphate and other substrates accumulate, and these substrates stimulate the electron transport chain further. The electron transport chain responds by using up more and more available oxygen (increasing oxygen demand) in an effort to produce adenosine triphosphate, but much of the free energy generated is liberated as still more body heat. Oxygen demand quickly overcomes oxygen supply, and energy reserves become depleted. /Chlorophenols/ | |

| Record name | 2,3,5,6-TETRACHLOROPHENOL | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6766 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Color/Form |

Leaf, from ligroin | |

CAS No. |

935-95-5 | |

| Record name | 2,3,5,6-TETRACHLOROPHENOL | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/21075 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 2,3,5,6-Tetrachlorophenol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=935-95-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2,3,5,6-Tetrachlorophenol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000935955 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 935-95-5 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=407823 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2,3,5,6-Tetrachlorophenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2026101 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,3,5,6-tetrachlorophenol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.012.100 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2,3,5,6-TETRACHLOROPHENOL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/SW5F2W8SDJ | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | 2,3,5,6-TETRACHLOROPHENOL | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6766 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | 2,3,5,6-TETRACHLOROPHENOL | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0573 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Melting Point |

237 to 241 °F (NTP, 1992), 115 °C | |

| Record name | 2,3,5,6-TETRACHLOROPHENOL | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/21075 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 2,3,5,6-TETRACHLOROPHENOL | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6766 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | 2,3,5,6-TETRACHLOROPHENOL | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0573 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the molecular formula and weight of 2,3,5,6-Tetrachlorophenol?

A1: 2,3,5,6-Tetrachlorophenol has a molecular formula of C6H2Cl4O and a molecular weight of 231.89 g/mol.

Q2: Is there spectroscopic data available for 2,3,5,6-Tetrachlorophenol?

A2: Yes, researchers have utilized techniques like Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography (HPLC) coupled with various detectors, including UV-Vis and electrochemical detectors, to characterize and quantify 2,3,5,6-Tetrachlorophenol. [, , , , ]

Q3: How is 2,3,5,6-Tetrachlorophenol degraded in the environment?

A3: Anaerobic microorganisms play a key role in the reductive dechlorination of 2,3,5,6-Tetrachlorophenol. [, , ] This process can lead to the formation of less chlorinated phenols, such as 2,3,5-Trichlorophenol, which can be further degraded. [] Studies also suggest that combining pulse electric discharge with bioremediation can enhance the degradation of 2,3,5,6-Tetrachlorophenol. []

Q4: Can 2,3,5,6-Tetrachlorophenol be completely mineralized in the environment?

A4: Research indicates that the chlorine in 2,3,5,6-Tetrachlorophenol can be completely mineralized to chloride ions under UV irradiation. [] This process involves the formation of several intermediates, including 2,3,4,6-Tetrachlorophenol and 2,5-Dichlorophenol. []

Q5: Does the position of chlorine atoms in Tetrachlorophenols affect their degradation?

A5: Yes, studies show that the position of chlorine atoms influences the degradation of Tetrachlorophenols. For instance, in anaerobic sediment slurries, 2,4-Dichlorophenol-adapted communities preferentially remove ortho-chlorine from Pentachlorophenol, leading to the formation of 2,3,5,6-Tetrachlorophenol. []

Q6: What are the toxicological implications of 2,3,5,6-Tetrachlorophenol?

A6: 2,3,5,6-Tetrachlorophenol, like other chlorophenols, exhibits toxicity towards various organisms. Research has explored its effects on bacteria [], fish [], and willow trees. [] Studies indicate that the toxicity of 2,3,5,6-Tetrachlorophenol is primarily attributed to its non-ionic form, especially in acidic environments. []

Q7: How is 2,3,5,6-Tetrachlorophenol metabolized?

A7: Studies in rats demonstrate the biotransformation of 2,3,5,6-Tetrachlorophenol, primarily through reductive dechlorination and hydroxylation reactions. [, , ] These processes often lead to the formation of less chlorinated phenols and hydroquinones. [, ]

Q8: What types of microorganisms are involved in 2,3,5,6-Tetrachlorophenol degradation?

A8: Research has identified several bacterial species, including Flavobacterium sp. and Rhodococcus chlorophenolicus, capable of degrading 2,3,5,6-Tetrachlorophenol. [, , ] The degradation pathways often involve initial para-hydroxylation, followed by dechlorination steps. []

Q9: How is 2,3,5,6-Tetrachlorophenol analyzed in different matrices?

A10: Analytical techniques like HPLC and GC, coupled with various detectors such as UV, electrochemical, and mass spectrometry, are widely employed for 2,3,5,6-Tetrachlorophenol detection and quantification in diverse matrices, including water, sediment, and biological samples. [, , , ]

Q10: What are the applications of 2,3,5,6-Tetrachlorophenol analysis?

A11: The quantification of 2,3,5,6-Tetrachlorophenol is crucial for monitoring its presence in environmental samples, assessing the efficacy of bioremediation strategies, and evaluating potential risks to human and ecological health. [, , ]

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。